molecular formula C8H8ClNO3 B1356051 2-(4-Chloro-2-nitrophenyl)ethanol

2-(4-Chloro-2-nitrophenyl)ethanol

Cat. No. B1356051
M. Wt: 201.61 g/mol
InChI Key: ZLIUZAQTMIMCIN-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-nitrophenyl)ethanol is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chloro-2-nitrophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-2-nitrophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Chloro-2-nitrophenyl)ethanol

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-(4-chloro-2-nitrophenyl)ethanol

InChI

InChI=1S/C8H8ClNO3/c9-7-2-1-6(3-4-11)8(5-7)10(12)13/h1-2,5,11H,3-4H2

InChI Key

ZLIUZAQTMIMCIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Triton B (4 ml, 35% in MeOH) was added to a mixture of 4-chloro-2-nitrotoluene (50 g, 291 mmol) and paraformaldehyde (3.8 g, 120 mmol) in DMSO (40 ml, synthesis quality, additionally dried for 2 d over molecular sieve 4 Å) and stirred for 2.5 h at 900° C. It was neutralized with a few drops of conc. HCl, diluted with H2O (100 ml) and extracted using EtOAc (5×150 ml). The combined organic phases were dried over MgSO4, filtered and concentrated under reduced pressure. The oily residue was purified by sublimation in a high vacuum (p=0.1 torr, oil bath temperature 1100° C.). 2-(4-chloro-2-nitrophenyl)ethanol (13.23 g, 55%) was obtained in the form of yellow crystals.
Quantity
50 g
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3.8 g
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Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-1-methyl-2-nitro-benzene (171.6 g, 0.5 mole) in DMSO (150 mL) was added paraformaldehyde (30.0 g, 1.0 mole), followed by potassium hydroxide (1.5 g, 0.027 mol) in ethanol (10 mL). The resulting reaction mixture was stirred at room temperature for six days and water (2 L) was added and the mixture neutralized with hydrochloric acid (2 N). The mixture was extracted with ethyl ether (2×1 L) and the combined organic layers were washed with water (1 L), saturated sodium chloride (1 L), dried (sodium sulfate) and concentrated to a yellow solid. Purification by flash column chromatography (silica gel, methylene chloride:hexanes 1:2) provided 63.0 g of the title compound as a yellow solid. 1H NMR (DMSO-d6): 7.90 δ (s, 1H); 7.50 δ (d, 1H); 7.36 δ (d, 1H); 3.90 δ (t, 2H); 3.15 δ (t, 2H); 1.50 δ (broad, 1H).
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171.6 g
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reactant
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30 g
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reactant
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150 mL
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solvent
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2 L
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10 mL
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1.5 g
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